6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione
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Overview
Description
6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione is a complex organic compound that features a unique structure combining an azabicyclo octane moiety with a benzoisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic or electrophilic reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-azabicyclo[3.2.1]octane derivatives
- Tropane alkaloids
- Benzoisoquinoline derivatives
Uniqueness
What sets 6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
138752-41-7 |
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Molecular Formula |
C19H18ClN3O2 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H18ClN3O2/c20-14-8-13-16-11(17(14)21)2-1-3-12(16)18(24)23(19(13)25)15-9-22-6-4-10(15)5-7-22/h1-3,8,10,15H,4-7,9,21H2/t15-/m0/s1 |
InChI Key |
BEQOAESAWXOIEI-HNNXBMFYSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)N3C(=O)C4=CC=CC5=C4C(=CC(=C5N)Cl)C3=O |
Canonical SMILES |
C1CN2CCC1C(C2)N3C(=O)C4=CC=CC5=C4C(=CC(=C5N)Cl)C3=O |
Origin of Product |
United States |
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